Dimethyl hydrazine-1,2-dicarboxylate

Vue d'ensemble

Description

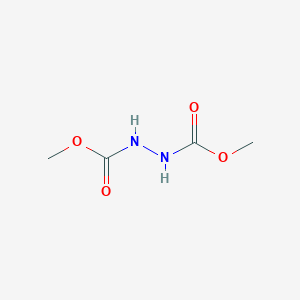

Dimethyl hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C6H12N2O4. It is a derivative of hydrazine and is characterized by the presence of two ester groups attached to the hydrazine moiety. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl hydrazine-1,2-dicarboxylate can be synthesized through the reaction of hydrazine hydrate with diethyl oxalate. The reaction typically involves the following steps:

Mixing: Hydrazine hydrate is mixed with diethyl oxalate in a suitable solvent, such as ethanol.

Reaction: The mixture is heated under reflux conditions for several hours to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydrazones or azines.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include hydrazones, azines, and various substituted hydrazine derivatives .

Applications De Recherche Scientifique

Chemical Properties and Reactions

Chemical Structure

DMHDC features two ester groups attached to a hydrazine moiety, contributing to its reactivity. The compound can undergo various chemical transformations:

- Oxidation: Converts to hydrazones or azines.

- Reduction: Can yield hydrazine derivatives.

- Substitution: Participates in nucleophilic substitution reactions.

Common Reagents and Conditions

- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Lithium aluminum hydride, sodium borohydride.

- Nucleophiles: Amines or thiols under basic conditions.

Scientific Research Applications

-

Organic Synthesis

DMHDC serves as a building block in synthesizing complex organic molecules. It is particularly useful in the formation of hydrazones and azines, which are important intermediates in organic chemistry. -

Biological Studies

The compound has been investigated for its biochemical properties: -

Pharmaceutical Development

Research explores DMHDC as a precursor for pharmaceutical compounds. Its derivatives may have potential therapeutic applications due to their reactivity and ability to form various bioactive molecules. -

Industrial Applications

DMHDC is utilized in producing polymers, dyes, and other chemicals. Its unique reactivity allows for the development of new materials with specific properties.

Case Study 1: Carcinogenicity Testing

In a study involving Swiss albino mice, DMHDC was administered at varying concentrations (0.15 to 20 mg/L) through drinking water. The results indicated a clear dose-response relationship for vascular tumors, particularly angiosarcomas, correlating higher doses with increased tumor incidence .

| Dose (mg/L) | Tumor Incidence (%) |

|---|---|

| 0.15 | 1 |

| 0.3 | 6 |

| 0.6 | 9 |

| 1.25 | 23 |

| 2.5 | 61 |

| 5 | 91 |

| 10 | 95 |

| 20 | 79 |

Case Study 2: Synthesis of Hydrazones

DMHDC has been employed in the Mitsunobu reaction for synthesizing hydrazone derivatives from various substrates. This reaction highlights its utility in forming stable adducts that can be further modified for diverse applications .

Mécanisme D'action

The mechanism by which dimethyl hydrazine-1,2-dicarboxylate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups facilitate its participation in nucleophilic substitution reactions, while the hydrazine moiety allows for oxidation and reduction processes. These reactions are mediated by molecular targets such as enzymes and other catalytic proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl hydrazine-1,2-dicarboxylate

- Dimethyl hydrazine-1,2-dicarboxylate-triphenylphosphine oxide

- Hydrazine hydrate

Uniqueness

This compound is unique due to its specific ester groups, which provide distinct reactivity compared to other hydrazine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .

Activité Biologique

Dimethyl hydrazine-1,2-dicarboxylate (DMH) is a compound of significant interest in biochemical and pharmacological research due to its potent biological activities, particularly its carcinogenic properties. This article explores the biological activity of DMH, focusing on its mechanisms of action, biochemical pathways, and implications in cancer research.

Target of Action : DMH functions primarily as a DNA methylating agent , which plays a critical role in the initiation of carcinogenesis. Its structure allows it to interact with DNA directly, leading to the formation of DNA adducts that can cause mutations.

Mode of Action : The compound is metabolized in the liver into azoxymethane, a highly reactive metabolite that further interacts with DNA. This metabolic conversion is facilitated by cytochrome P450 enzymes, which activate DMH into its carcinogenic form .

Biochemical Pathways

DMH's biological activity can be summarized through the following pathways:

- Metabolism : After administration, DMH is converted into azoxymethane and subsequently to methylazoxymethanol. These metabolites are responsible for alkylation of DNA, leading to mutations and tumorigenesis .

- DNA Interaction : The compound forms adducts with various DNA bases, including 7-methylguanine and O6-methylguanine. This interaction disrupts normal DNA replication and repair processes, which can lead to cancer development .

Cellular Effects

DMH has profound effects on cellular processes:

- Cell Proliferation : It promotes uncontrolled cell proliferation by altering gene expression related to cell cycle regulation. This effect is particularly evident in colon cells, where exposure leads to increased tumorigenic potential .

- Apoptosis Induction : The DNA damage caused by DMH can trigger apoptosis if the damage is irreparable. However, some cells may evade this process, contributing to tumor progression .

Case Studies and Experimental Findings

Numerous studies have illustrated the carcinogenic potential of DMH:

- A study involving Swiss albino mice demonstrated a dose-dependent increase in vascular tumors when exposed to varying concentrations of DMH in drinking water. Tumor incidences ranged from 1% in controls to 95% at the highest dose level (20 mg/L) .

| Dose (mg/L) | Tumor Incidence (%) |

|---|---|

| 0.15 | 1 |

| 0.3 | 6 |

| 0.6 | 9 |

| 1.25 | 23 |

| 2.5 | 61 |

| 5 | 91 |

| 10 | 95 |

| 20 | 79 |

- In another experiment with CBA mice receiving subcutaneous injections of DMH, the incidence of colon tumors was significantly higher with more frequent dosing schedules compared to less frequent ones .

Pharmacokinetics

The pharmacokinetics of DMH involve rapid absorption and metabolism primarily in the liver. Following administration, it undergoes extensive metabolic conversion before exerting its biological effects. The stability of DMH under physiological conditions influences its long-term carcinogenic potential .

Propriétés

IUPAC Name |

methyl N-(methoxycarbonylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJLPBVJCYVEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295532 | |

| Record name | dimethyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17643-54-8 | |

| Record name | 17643-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17643-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrazidodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystal structure of Dimethyl hydrazine-1,2-dicarboxylate?

A1: Research indicates that this compound can form a complex crystal structure with Triphenylphosphine oxide. In this structure, two molecules of each compound are connected through moderate-strength N—H⋯O hydrogen bonds and are related by a twofold rotational axis []. Additionally, weak C—H⋯O contacts further stabilize the crystal structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.